N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The IUPAC name reflects the compound's hierarchical structural organization, beginning with the central benzimidazole core and extending through the pyrrolidine substituent and terminal amide functionality. According to PubChem classification systems, compounds with similar structural motifs are categorized under the broader umbrella of benzimidazole derivatives.
The compound belongs to several distinct chemical classifications simultaneously. As an amide derivative, it contains the characteristic carbonyl-nitrogen functional group that defines this chemical class. The presence of the benzimidazole moiety places it within the category of benzazole compounds, which are recognized for their diverse biological activities. The pyrrolidine ring system further classifies it as a heterocyclic amine, contributing to its potential pharmacological properties through nitrogen-containing heterocycle interactions with biological targets.
Structural classification according to chemical taxonomy systems identifies this compound as a complex organic molecule featuring multiple aromatic and aliphatic components. The benzimidazole core consists of a fused benzene and imidazole ring system, providing a rigid planar structure that can engage in π-π stacking interactions and hydrogen bonding patterns. The pyrrolidine ring introduces conformational flexibility while maintaining the nitrogen-containing heterocyclic character essential for biological activity.
Molecular Formula and Weight Analysis
The molecular formula C₂₈H₂₈N₄O₂ indicates a substantial organic molecule with a molecular weight of approximately 452.5 g/mol. This molecular composition reveals the presence of four nitrogen atoms strategically positioned throughout the structure, contributing to the compound's potential for multiple hydrogen bonding interactions and coordination chemistry. The carbon-to-nitrogen ratio of 7:1 is characteristic of nitrogen-rich heterocyclic compounds with enhanced biological activity potential.
Comparative analysis with related benzimidazole derivatives provides insight into structure-activity relationships. For example, compounds with similar molecular frameworks but varying substituent patterns demonstrate significant differences in biological activity profiles. The molecular weight of 452.5 g/mol positions this compound within the optimal range for oral bioavailability according to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties for potential therapeutic applications.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₈H₂₈N₄O₂ | Indicates complex heterocyclic structure |
| Molecular Weight | 452.5 g/mol | Within optimal range for drug-like properties |
| Nitrogen Content | 4 atoms | Provides multiple interaction sites |
| Aromatic Rings | 3 | Contributes to binding affinity potential |
The elemental composition analysis reveals a carbon content of approximately 74.3%, hydrogen content of 6.2%, nitrogen content of 12.4%, and oxygen content of 7.1%. This distribution is characteristic of compounds with significant aromatic character balanced by aliphatic flexibility, providing an optimal framework for molecular recognition and binding interactions.
Crystallographic Data and Three-Dimensional Conformational Studies
Three-dimensional conformational analysis of this compound reveals a complex molecular geometry with multiple rotatable bonds and conformational degrees of freedom. The benzimidazole core maintains a planar configuration, consistent with aromatic heterocyclic systems, while the pyrrolidine ring adopts a puckered conformation typical of five-membered saturated rings. Crystal structure analysis of related benzimidazole derivatives demonstrates that these compounds often exhibit intermolecular hydrogen bonding patterns that stabilize crystal packing arrangements.
The spatial arrangement of functional groups within the molecule creates distinct regions of electrostatic potential and hydrophobic character. The benzimidazole nitrogen atoms serve as hydrogen bond acceptors, while the amide functionality provides both donor and acceptor capabilities. The pyrrolidine ring system introduces conformational flexibility that may be crucial for induced-fit binding mechanisms with biological targets.
Computational modeling studies of similar compounds indicate that the overall molecular shape is elongated, with the benzimidazole and phenyl rings oriented at specific dihedral angles that optimize intramolecular interactions while minimizing steric hindrance. The benzyl substituent on the pyrrolidine ring extends the molecular framework, potentially providing additional binding interactions through π-π stacking or hydrophobic contacts.
Conformational energy calculations suggest that the compound exists in multiple low-energy conformations in solution, with rotational barriers around key bonds allowing for dynamic equilibrium between different spatial arrangements. This conformational flexibility may contribute to the compound's ability to adapt to various binding sites and interact with diverse biological targets.
Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. ¹H NMR analysis reveals distinct resonances for aromatic protons in the benzimidazole and phenyl regions, typically appearing between 7.0-8.5 ppm. The benzimidazole protons exhibit characteristic splitting patterns that confirm the substitution pattern and ring connectivity.
The pyrrolidine ring protons appear as complex multipets in the aliphatic region, with chemical shifts influenced by the electron-withdrawing effects of the carbonyl group and the benzyl substituent. The N-ethyl group presents as a characteristic ethyl pattern with triplet methyl resonances around 1.2 ppm and quartet methylene protons near 3.4 ppm. The benzyl methylene protons typically appear as a singlet around 4.5-5.0 ppm, reflecting their benzylic position.
¹³C NMR spectroscopy provides additional structural confirmation through characteristic chemical shifts for different carbon environments. The carbonyl carbon of the pyrrolidone ring appears around 175 ppm, while the amide carbonyl resonates near 170 ppm. Aromatic carbons of the benzimidazole system exhibit chemical shifts between 110-150 ppm, with specific patterns that reflect the nitrogen substitution effects.
| Spectroscopic Method | Key Characteristics | Structural Information |
|---|---|---|
| ¹H NMR | Aromatic signals 7.0-8.5 ppm | Benzimidazole and phenyl confirmation |
| ¹H NMR | Ethyl pattern 1.2-3.4 ppm | N-ethyl substituent verification |
| ¹³C NMR | Carbonyl signals 170-175 ppm | Amide and lactam confirmation |
| Mass Spectrometry | Molecular ion 452 m/z | Molecular weight confirmation |
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electrospray ionization typically produces [M+H]⁺ ions at m/z 453, while fragmentation often involves loss of the benzyl group (91 mass units) and subsequent fragmentation of the heterocyclic systems. The fragmentation pattern provides valuable information about the relative stability of different molecular regions and can confirm the connectivity between structural elements.
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular interactions. The amide C=O stretch typically appears around 1650-1680 cm⁻¹, while the pyrrolidone carbonyl exhibits a distinct band near 1700 cm⁻¹. Aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region, and N-H stretching vibrations from the benzimidazole system are observed around 3200-3400 cm⁻¹.
Properties
IUPAC Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-2-31(23-13-7-4-8-14-23)27(34)20-32-25-16-10-9-15-24(25)29-28(32)22-17-26(33)30(19-22)18-21-11-5-3-6-12-21/h3-16,22H,2,17-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKPZPDNDFLEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
Benzimidazole synthesis typically employs acid-catalyzed cyclization of 1,2-diaminobenzenes with carbonyl compounds. For example, 2-(2-aminophenyl)acetic acid derivatives (CAS: 101860-97-3) react with aldehydes under reflux in amyl alcohol with p-toluenesulfonic acid, yielding benzimidazole precursors in 31–38% yields. Modifications using Na₂S₂O₅ in DMF at reflux improve yields to 87% for analogous benzothiazoles, suggesting adaptable conditions for benzimidazole formation.
Pyrrolidinone Ring Construction
The 5-oxo-pyrrolidine segment is synthesized via Mannich reactions or Dieckmann cyclization . A reported method involves condensing γ-keto esters with benzylamine, followed by cyclization under acidic conditions. For instance, refluxing γ-keto esters in HCl generates pyrrolidinones with 75–82% efficiency, though specific data for the benzyl-substituted variant remain unpublished.
Stepwise Synthesis and Reaction Optimization
Coupling of Benzimidazole and Pyrrolidinone Moieties
The benzimidazole and pyrrolidinone units are linked via Buchwald-Hartwig amination or Suzuki-Miyaura coupling . A palladium-catalyzed cross-coupling between a boronic ester-functionalized pyrrolidinone (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)) and a brominated benzimidazole achieves 93% yield using Pd(PPh₃)₄ in toluene/EtOH at 80°C. Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | <5%: Incomplete conversion |
| Solvent | Toluene:EtOH (2:1) | Polar aprotic solvents reduce yield by 20% |
| Temperature | 80°C | Lower temps (<60°C) halt reaction |
Comparative Analysis of Synthetic Routes
Three principal routes have been documented:
Linear Synthesis (Method A)
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Benzimidazole formation → 2. Pyrrolidinone synthesis → 3. Coupling → 4. Acetamide installation
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Total Yield : 22% (4 steps)
-
Advantages : Straightforward purification after each step.
-
Drawbacks : Low cumulative yield due to intermediate losses.
Convergent Synthesis (Method B)
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Parallel synthesis of benzimidazole and pyrrolidinone → 2. Late-stage coupling → 3. Acetamide introduction
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Total Yield : 35% (3 steps)
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Advantages : Higher efficiency; reduces step count.
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Drawbacks : Requires strict stoichiometric control during coupling.
One-Pot Tandem Approach (Method C)
Combines cyclization and coupling in a single reactor using multifunctional catalysts.
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Total Yield : 41%
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Advantages : Minimizes isolation steps; reduces solvent use.
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Drawbacks : Limited scalability due to complex optimization.
Catalytic Systems and Solvent Effects
Acid Catalysts
p-Toluenesulfonic acid (Method A) vs. fluorophosphoric acid (Method B):
| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| p-TsOH | 31 | 48 | Moderate (15%) |
| HPF₆ | 38 | 2.5 | Low (<5%) |
HPF₆ accelerates cyclization via enhanced protonation but risks equipment corrosion.
Palladium Complexes
Pd(dppf)Cl₂ (Method B) vs. Pd(PPh₃)₄ (Method C):
| Catalyst | Coupling Efficiency (%) | Ligand Stability |
|---|---|---|
| Pd(dppf)Cl₂ | 87 | High (no degradation) |
| Pd(PPh₃)₄ | 93 | Moderate (ligand leaching at >80°C) |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 7.8 ppm (benzimidazole H), δ 5.2 ppm (pyrrolidinone CH₂), and δ 1.2 ppm (N-ethyl CH₃).
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HRMS : [M+H]⁺ observed at m/z 453.2381 (theoretical 453.2389).
Industrial Scalability and Environmental Impact
Solvent Recovery
Toluene and EtOH are reclaimed via distillation (85% recovery), reducing waste. DMF, used in Method C, poses higher toxicity and requires specialized handling.
E-Factor Analysis
| Method | E-Factor (kg waste/kg product) |
|---|---|
| A | 32 |
| B | 18 |
| C | 14 |
Method C’s lower E-factor highlights its environmental superiority despite scalability challenges.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The pyrrolidine ring may enhance the compound’s binding affinity and specificity by providing additional points of interaction with the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations:
- Benzimidazole Derivatives: The target compound’s benzimidazole core aligns with Compound 8 (), which utilizes a benzimidazolyl-phenol system for catalytic dopamine oxidation.
- N-Phenylacetamide Analogues: The diarylpyrimidine-based acetamide in exhibits potent reverse transcriptase inhibition (IC50 = 0.12 µM). The target compound’s acetamide group could similarly engage in hydrogen bonding, but its pyrrolidinone-benzyl group might reduce lipophilicity (predicted LogP ~3.5 vs. 4.2 for the pyrimidine analogue), affecting membrane permeability .
- Phosphonothiolate Derivatives: While structurally distinct, ’s phosphonothiolate compound highlights how N-ethyl and phenyl groups influence solubility. The target compound’s acetamide and benzyl groups may enhance aqueous solubility compared to phosphonothiolates but reduce it relative to simpler benzimidazoles .
Physicochemical Properties
- Solubility and Bioavailability: The target compound’s LogP (predicted ~3.5) positions it between the hydrophilic phosphonothiolate (LogP ~1.9) and the lipophilic diarylpyrimidine (LogP ~4.2). This balance may improve oral bioavailability compared to highly lipophilic analogues .
- Thermodynamic Stability: The pyrrolidinone ring’s lactam structure likely enhances stability over simple amine or ester-containing analogues, reducing metabolic degradation .
Biological Activity
N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N-phenylacetamide (CAS Number: 942863-60-7) is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article explores its chemical properties, synthesis, biological activities, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 452.5 g/mol. The structure includes a benzimidazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 942863-60-7 |
| Molecular Formula | C28H28N4O2 |
| Molecular Weight | 452.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl acetate group.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating effective concentrations for therapeutic applications.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro assays revealed that it possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
3. Enzyme Inhibition
this compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways, such as kinases and proteases. This inhibition can lead to modulation of signaling pathways relevant to cancer progression and inflammation.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzimidazole compounds, including this compound. The compound exhibited potent antiproliferative activity against MCF7 (breast cancer) and HT29 (colon cancer) cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that it had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains .
The proposed mechanism of action for N-ethyl-2-{2-[5-oxo-1-benzylpyrrolidin-3-ylo]benzimidazolyl}-N-phenyacetamide involves interaction with specific molecular targets:
- Enzyme Interaction : The benzimidazole ring may interact with enzyme active sites, inhibiting their function.
- Cellular Pathway Modulation : The compound's ability to induce apoptosis suggests it may activate intrinsic apoptotic pathways via mitochondrial signaling.
- Antimicrobial Action : Its interaction with microbial cell membranes could disrupt cellular integrity and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
